Ghrelin (rat)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

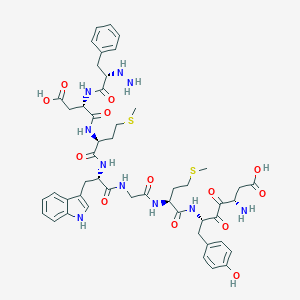

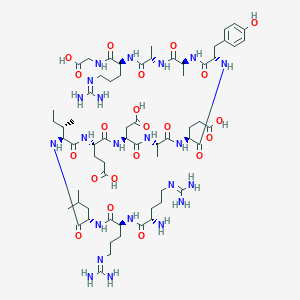

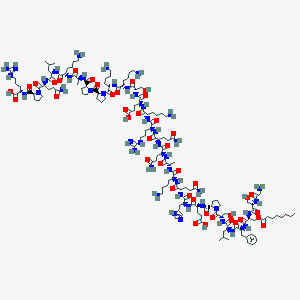

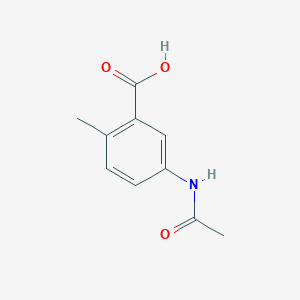

Ghrelin is an endogenous brain–gut peptide secreted primarily from the stomach in both humans and rodents. It plays a crucial role in activating the growth hormone secretagogue receptor (GHSR). Since its discovery in 1999, ghrelin has garnered significant attention due to its effects on appetite regulation and pleasure–reward eating. It is widely distributed in various tissues and is involved in neurohumoral regulation, metabolic homeostasis, inflammation, cardiovascular function, anxiety, depression, and advanced cancer cachexia .

Molecular Structure Analysis

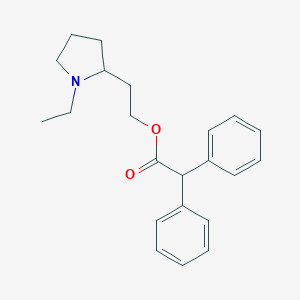

Ghrelin is a peptide hormone composed of 28 amino acids. Its structure includes an acylated serine residue at the third position, which is essential for its biological activity. The acylation is crucial for binding to GHSR and triggering downstream signaling pathways .Applications De Recherche Scientifique

1. Regulation of Body Composition and Metabolism Ghrelin, a peptide hormone released from the cells in the stomach, plays an important role in the regulation of body composition and metabolism . It stimulates appetite and food intake in mammals, regulates gut motility, gastric acid secretion, taste sensation, circadian rhythm, learning and memory, oxidative stress, autophagy, and glucose metabolism .

Stimulation of Growth Hormone

When the release of the endogenous ligand GHSR-1a, i.e., ghrelin is malfunctioned or stopped, external substitutes are administrated to induce the stimulation of growth hormone and appetite . Ghrelin receptor agonists are developed as an external substitute of ghrelin for regulation and stimulation of growth hormone .

Veterinary Medicine

Capromorelin, a ghrelin receptor agonist, is used for stimulating appetite in dogs and was marketed in the fall of 2017 . In 2020, USFDA approved Capromorelin for the management of weight loss in chronic kidney disease of cats .

Cancer Cachexia Treatment

Ghrelin has been studied in the context of cancer cachexia, a multifactorial disease characterized by decreased food intake and loss of body weight due to reduced musculature with or without loss of fat mass . The traditional Japanese Kampo medicine rikkunshito, which potentiates ghrelin signaling, has been found to ameliorate cancer cachexia-related anorexia through alleviation of ghrelin resistance .

Study of Celiac Disease

Ghrelin rat has been used for intraperitoneal injections in rats to study its effects on celiac disease .

Learning and Memory Research

Ghrelin rat has also been used for microinjections in rats to study its effects on passive avoidance learning (PAV) and spatial learning .

Epileptiform Activity Research

Ghrelin rat has been used for intracerebroventricular injection in rats to study its influence on penicillin-induced epileptiform activity .

Mécanisme D'action

Target of Action

Ghrelin, a stomach hormone, acts as an endogenous ligand of the orphan G-protein-coupled receptor . It is a 28-amino acid peptide existing in two major forms: n-octanoyl-modified ghrelin and des-acyl ghrelin . The primary targets of ghrelin are the growth hormone secretagogue receptor (GHS-R) and cells in the anterior pituitary gland and hypothalamic arcuate nucleus .

Mode of Action

Ghrelin interacts with its targets to stimulate the release of growth hormone from the pituitary and stimulate appetite . It increases the intracellular calcium concentration via an inositol 1,4,5-trisphosphate (IP3) signal transduction pathway . Ghrelin also stimulates the synthesis of neuropeptide Y (NPY) and agouti-related protein (AgRP) in the arcuate nucleus neurons of the hypothalamus and hindbrain, which in turn enhance food intake .

Biochemical Pathways

Ghrelin participates in a variety of biochemical pathways. It plays a protective role in damaged tissues or organs by stimulating the secretion of other hormone-secreting axes, activating anti-inflammatory factors, and inhibiting the production of inflammatory factors . Ghrelin also has a diverse immunoregulatory role, mediating the release of anti-inflammatory cytokines such as IL-4 and 10 along with TGF-β while reducing pro-inflammatory cytokines such as TNF-α, INF-γ, and IL-1β from various immunologically competent cells .

Pharmacokinetics

Studies on ghrelin agonists have shown that they can induce a rapid and dose-dependent increase in plasma drug concentrations . These ghrelin agonists have low blood-brain barrier permeability and a plasma elimination half-life of approximately 99 minutes .

Result of Action

The action of ghrelin results in a number of molecular and cellular effects. It induces growth hormone release, stimulates appetite, and controls energy utilization . Ghrelin also enhances the value of rewarding foods, drugs, and alcohol . In rats with diabetes, the expression of ghrelin increased as a result of cachexia . Furthermore, ghrelin functions as a cardio-protective peptide by being an anti-inflammatory agent, promoting angiogenesis, inhibiting arrhythmia, and improving heart failure .

Action Environment

The action, efficacy, and stability of ghrelin can be influenced by various environmental factors. For instance, in cultured cortical neuronal networks, ghrelin increases the rate of synapse formation and activity development . Moreover, ghrelin’s action in the brain controls adipocyte metabolism . It channels nutrient partitioning toward fat storage by favoring glucose and triglyceride uptake, increasing lipogenesis, and inhibiting lipid oxidation in white adipocytes .

Propriétés

IUPAC Name |

(4S)-4-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-octanoyloxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[(2S)-2-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[(2S)-2-[[(1S)-4-carbamimidamido-1-carboxybutyl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C147H245N45O42/c1-8-9-10-11-15-45-118(205)234-78-106(188-135(222)103(75-193)168-115(200)73-153)137(224)184-101(71-84-32-13-12-14-33-84)133(220)183-100(70-81(4)5)132(219)187-105(77-195)143(230)190-66-29-42-108(190)139(226)178-95(51-57-117(203)204)129(216)185-102(72-85-74-162-79-165-85)134(221)177-93(48-54-113(156)198)128(215)171-86(34-16-21-58-148)121(208)166-82(6)119(206)170-91(46-52-111(154)196)126(213)175-92(47-53-112(155)197)127(214)173-90(39-26-63-163-146(158)159)123(210)172-88(36-18-23-60-150)122(209)176-94(50-56-116(201)202)130(217)186-104(76-194)136(223)174-89(37-19-24-61-151)124(211)179-96(38-20-25-62-152)141(228)192-68-31-44-110(192)144(231)191-67-30-41-107(191)138(225)167-83(7)120(207)169-87(35-17-22-59-149)125(212)182-99(69-80(2)3)131(218)180-97(49-55-114(157)199)142(229)189-65-28-43-109(189)140(227)181-98(145(232)233)40-27-64-164-147(160)161/h12-14,32-33,74,79-83,86-110,193-195H,8-11,15-31,34-73,75-78,148-153H2,1-7H3,(H2,154,196)(H2,155,197)(H2,156,198)(H2,157,199)(H,162,165)(H,166,208)(H,167,225)(H,168,200)(H,169,207)(H,170,206)(H,171,215)(H,172,210)(H,173,214)(H,174,223)(H,175,213)(H,176,209)(H,177,221)(H,178,226)(H,179,211)(H,180,218)(H,181,227)(H,182,212)(H,183,220)(H,184,224)(H,185,216)(H,186,217)(H,187,219)(H,188,222)(H,201,202)(H,203,204)(H,232,233)(H4,158,159,163)(H4,160,161,164)/t82-,83-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVAOOKCCUBGSMI-MXAPAKLGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OCC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CN=CN3)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)N6CCCC6C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CO)NC(=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)OC[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N6CCC[C@H]6C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C147H245N45O42 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3314.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ghrelin (rat) | |

Q & A

Q1: How does ghrelin interact with its receptor and what are the downstream effects in the context of inflammation? [, ]

A1: Ghrelin exerts its effects by binding to the growth hormone secretagogue receptor (GHS-R). [] This interaction triggers a cascade of intracellular signaling events, influencing various physiological processes. While primarily recognized for its role in appetite regulation, ghrelin also demonstrates anti-inflammatory properties. [] For instance, in the stomach of diabetic rats, exogenous ghrelin administration was linked to a reduction in pro-inflammatory markers like interleukin-6 (IL-6) and interleukin-1β (IL-1β), suggesting a potential protective effect against inflammation. []

Q2: The research mentions changes in ghrelin levels during mesenteric ischemia in rats. Could you elaborate on the significance of these findings? []

A2: The study observing ghrelin levels during mesenteric ischemia in a rat model highlights a crucial aspect of the hormone's response to acute physiological stress. [] The research demonstrated a significant increase in plasma ghrelin levels following the induction of ischemia, with the highest concentrations observed at the later stages of the experiment (180 minutes). [] This surge in ghrelin levels suggests a potential protective mechanism activated in response to ischemic injury. While further research is needed to fully understand the underlying mechanisms, these findings point towards a possible therapeutic role for ghrelin in mitigating ischemia-reperfusion injury.

Q3: How does altered ghrelin signaling, particularly in relation to leptin, contribute to appetite changes in conditions like adjuvant arthritis? []

A3: Adjuvant arthritis in rats presents a compelling model for studying anorexia associated with chronic inflammatory conditions. Research indicates a complex interplay between ghrelin and leptin, two key hormones regulating appetite, in this context. [] Despite elevated ghrelin levels, a potent appetite stimulant, adjuvant arthritis rats exhibit reduced food intake and weight loss. [] This paradox might be attributed to the concurrent decrease in leptin, a hormone signaling satiety, and an overexpression of the orexigenic neuropeptide Y (NPY) in the hypothalamus. [] This suggests that the anorexigenic pathways, potentially driven by inflammation, overpower the orexigenic signals from ghrelin, leading to the observed appetite suppression.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-5-nitro-4-[p-(1,1,3,3-tetramethylbutyl)phenoxy]phenol](/img/structure/B13068.png)

![Thiazolo[4,5-b]pyridin-2(3H)-one, 7-methoxy-, hydrazone (9CI)](/img/structure/B13073.png)

![[Hydroxy(methanesulfonyloxy)iodo]benzene](/img/structure/B13074.png)